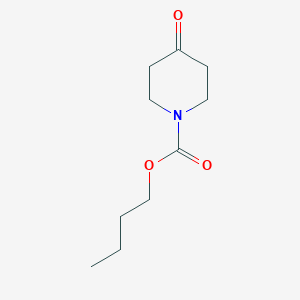
Butyl 4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of Butyl 4-oxopiperidine-1-carboxylate in anticancer therapies. In one case study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these derivatives could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells, suggesting a promising avenue for targeted cancer treatments .
Hepatitis C Virus Inhibition
Research has demonstrated that this compound can serve as a scaffold for developing inhibitors against hepatitis C virus (HCV). A high-throughput screening identified several small molecules based on this scaffold that effectively inhibited HCV replication, marking its significance in antiviral drug development .
Case Studies Overview
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
butyl 4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-3-8-14-10(13)11-6-4-9(12)5-7-11/h2-8H2,1H3 |
InChI Key |
RHVLHDSOTNYXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













